4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol

描述

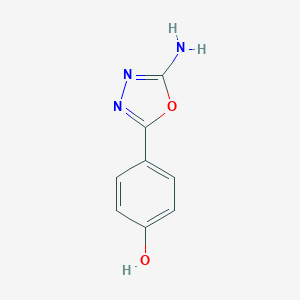

Structure

2D Structure

属性

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQCJAQNEVFLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421357 | |

| Record name | 4-(5-AMINO-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-79-4 | |

| Record name | 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-AMINO-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Amino 1,3,4 Oxadiazol 2 Yl Phenol and Analogues

Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

Cyclization of Hydrazide Precursors to 5-Amino-1,3,4-oxadiazoles

A common and effective strategy for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a source of a cyano group, such as cyanogen (B1215507) bromide. google.comnih.gov For the synthesis of the target molecule, the starting material would be 4-hydroxybenzohydrazide. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired 2-amino-5-(4-hydroxyphenyl)-1,3,4-oxadiazole.

A general representation of this reaction is the treatment of an acid hydrazide with a cyanogen halide. google.com For instance, 2,4-dichlorobenzoylhydrazide reacts with cyanogen bromide in boiling methyl alcohol to produce 2-amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. google.com A similar approach can be envisioned for 4-hydroxybenzohydrazide.

Another approach involves the cyclization of acylthiosemicarbazides using an oxidizing agent. For example, 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine can be synthesized by heating the corresponding acylthiosemicarbazide in ethanol (B145695) with sodium hydroxide (B78521) and iodine in potassium iodide, achieving a yield of 62%. nih.gov

Dehydration Reactions in 1,3,4-Oxadiazole Synthesis

Dehydration reactions are a fundamental method for the formation of the 1,3,4-oxadiazole ring from 1,2-diacylhydrazine or acylsemicarbazide precursors. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often employs dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

In a relevant example, aryl hydrazides are dissolved in phosphorus oxychloride and reacted with a carboxylic acid. The reaction mixture is refluxed for several hours, and after workup, the desired 2,5-disubstituted 1,3,4-oxadiazole is obtained. nih.gov For the synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol, a potential precursor would be 1-(4-hydroxybenzoyl)semicarbazide. The dehydration of this semicarbazide (B1199961), likely using a reagent such as phosphorus oxychloride, would lead to the formation of the target oxadiazole. rsc.orgnih.gov The cyclization of other semicarbazide derivatives has been shown to proceed in the presence of a 2% sodium hydroxide solution. nih.gov

Functionalization Approaches for Phenolic and Amino Moieties within Oxadiazole Frameworks

Once the this compound core is synthesized, the amino and phenolic groups can be further modified to create a diverse range of analogs.

Schiff Base Formation via Condensation with Aromatic Aldehydes

The primary amino group on the 1,3,4-oxadiazole ring is a versatile handle for derivatization, most commonly through the formation of Schiff bases (imines). This is typically achieved by a condensation reaction between the 2-amino-1,3,4-oxadiazole and an aromatic aldehyde in a suitable solvent, often with catalytic acid. researchgate.netrsc.org

For instance, a series of Schiff bases were synthesized by reacting 2-amino-5-aryl-1,3,4-oxadiazoles with various aromatic aldehydes. researchgate.net Similarly, new Schiff bases of 4-(((4-(5-((arylidene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol were prepared by refluxing the corresponding 5-amino-1,3,4-oxadiazole with substituted 4-hydroxybenzaldehydes in a mixture of glacial acetic acid and ethanol. google.com In a related synthesis, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol was prepared via a microwave-assisted reaction between 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (B1268699) and 4-hydroxybenzaldehyde. researchgate.net

Below is a table summarizing the synthesis of Schiff base analogs from a related 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrating the versatility of this reaction with various aldehydes. mdpi.com

| Aldehyde Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Fluoro | 78 | 102-104 |

| 4-Nitro | 82 | 160-162 |

| 2-Chloro | 75 | 144-146 |

| 2-Hydroxy | 85 | 172-174 |

| 4-Hydroxy-3-methoxy | 80 | 155-157 |

| 3,4,5-Trimethoxy | 89 | 180-182 |

Synthesis of Azo Derivatives via Diazotization and Coupling Reactions

The amino group of this compound can be converted to a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols, to form azo dyes. sphinxsai.com The general procedure involves treating the primary aromatic amine with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C), to form the diazonium salt. sphinxsai.comnih.gov This is followed by the addition of the coupling component.

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yields

Optimizing synthetic pathways is crucial for improving the efficiency and yield of the desired product. For the synthesis of 1,3,4-oxadiazoles, several factors can be fine-tuned.

In the cyclization of hydrazide precursors, the choice of solvent and base can significantly impact the reaction outcome. For instance, in the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates, various bases and solvents were screened, with optimal conditions being identified to maximize yield. acs.org

For dehydration reactions, the choice of the dehydrating agent is critical. While strong acids like sulfuric acid are effective, they can sometimes lead to side reactions. Milder and more selective reagents are continuously being explored. rsc.orgmdpi.com The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some cases, as seen in the synthesis of Schiff bases. researchgate.net

In the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, the reaction conditions for the cyclization of thiosemicarbazides can be optimized. One study found that using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and potassium iodide under basic conditions provided good yields for the cyclization of 1-aryl-3-thiosemicarbazides. beilstein-journals.org

The table below shows a comparison of yields for the synthesis of 2-N-substituted-amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazoles using two different methods, highlighting the impact of the synthetic route on the final yield.

| N-Substituent | Method A Yield (%) | Method B Yield (%) |

|---|---|---|

| Phenyl | 58 | 74 |

| 4-Methylphenyl | 56 | 80 |

| 4-Ethoxyphenyl | 48 | 75 |

Method A: Alcoholic alkali with iodine. Method B: Iodoxybenzoic acid and triethylamine (B128534) in chloroform.

Advanced Spectroscopic and Structural Characterization of 4 5 Amino 1,3,4 Oxadiazol 2 Yl Phenol and Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectra of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol and its derivatives exhibit characteristic absorption bands that confirm their structural features.

Key vibrational frequencies observed in the FTIR spectra of 1,3,4-oxadiazole (B1194373) derivatives include:

N-H Stretching: The presence of the amino group (NH2) is typically confirmed by stretching vibrations in the range of 3463-3339 cm⁻¹. mdpi.com

O-H Stretching: The phenolic hydroxyl group (O-H) displays a broad absorption band, often around 3350 cm⁻¹. orientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations are usually observed around 3136-3042 cm⁻¹. orientjchem.orgnih.gov Aliphatic C-H stretching appears in the 2962-2877 cm⁻¹ region. orientjchem.org

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring shows a characteristic absorption peak. For some derivatives, this is seen in the range of 1614-1621 cm⁻¹. orientjchem.org

C=C Stretching: Aromatic C=C stretching vibrations typically appear in the region of 1626-1595 cm⁻¹. orientjchem.orgnih.gov

C-O-C Stretching: The ether linkage within the oxadiazole ring can be identified by its stretching vibration, often found near 1178 cm⁻¹. mdpi.com

N-N Stretching: The nitrogen-nitrogen single bond in the oxadiazole ring can have a stretching vibration around 1189 cm⁻¹. nih.gov

These distinct vibrational signatures provide a reliable method for the initial functional group analysis of newly synthesized derivatives of this compound.

FTIR Spectral Data for 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3463-3339 | mdpi.com |

| Phenolic (O-H) | Stretching | ~3350 | orientjchem.org |

| Aromatic C-H | Stretching | 3136-3042 | orientjchem.orgnih.gov |

| Aliphatic C-H | Stretching | 2962-2877 | orientjchem.org |

| Oxadiazole C=N | Stretching | 1614-1621 | orientjchem.org |

| Aromatic C=C | Stretching | 1626-1595 | orientjchem.orgnih.gov |

| Oxadiazole C-O-C | Stretching | ~1178 | mdpi.com |

| Oxadiazole N-N | Stretching | ~1189 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy: In the ¹H-NMR spectra of this compound derivatives, the chemical shifts (δ) of the protons provide crucial information. For instance, in a derivative like 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, the phenolic proton (ArOH) and the secondary amine proton (ArNH) appear as singlets at δ 11.05 and 8.76 ppm, respectively. nih.gov The aromatic protons on the chlorophenyl ring show doublets at δ 6.85 and 7.01 ppm, while the protons on the 4-fluorophenyl ring appear as multiplets between δ 7.13–7.31 and 7.70–7.75 ppm. nih.gov

The combination of ¹H and ¹³C-NMR data allows for the unambiguous assignment of all atoms in the molecule, providing a complete structural picture.

¹H-NMR Spectral Data for a Representative Derivative: 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| ArOH | 11.05 | s |

| ArNH | 8.76 | s |

| H2', H6' | 7.70-7.75 | m |

| H3', H4' | 7.13-7.31 | m |

| H4 (chlorophenyl) | 7.01 | d |

| H3 (chlorophenyl) | 6.85 | d |

¹³C-NMR Spectral Data for a Representative Derivative: 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| Oxadiazole C | 152.60 |

| Oxadiazole C | 148.66 |

| C-F | 148.11 |

| C-OH | 144.54 |

| C1 | 141.39 |

| C2', C6' | 128.64 |

| C-Cl | 125.66 |

| C4 | 122.81 |

| C1' | 122.41 |

| C6 | 117.17 |

| C3 | 115.51 |

| C3', C5' | 108.54 |

Mass Spectrometry (Electron Ionization Mass Spectrometry - EIMS, High-Resolution Mass Spectrometry - HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are commonly used for the characterization of this compound and its derivatives.

In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. For example, the ESI-MS spectrum of 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol shows a molecular ion peak [M+1]⁺ at m/z 306.01 and an isotopic peak [M+3]⁺ at 308.00, confirming the presence of a chlorine atom. nih.gov

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass. For instance, in the analysis of 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)aniline, HRMS calculated the mass of the protonated molecule [M+H]⁺ to be 372.3015, which was in close agreement with the found value of 372.3009. mdpi.com

A common fragmentation pattern for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.net

Mass Spectrometry Data for Representative Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) Calculated | [M+H]⁺ (m/z) Found | Reference |

| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | ESI-MS | 306.01 | 306.01 | nih.gov |

| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | HRMS | 372.3015 | 372.3009 | mdpi.com |

| 2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole | EI-MS | 317.19 | 317.19 | nih.gov |

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis Spectroscopy) for Analysis of Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (usually the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectra of this compound derivatives typically show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the extent of conjugation and the presence of various substituents. For example, derivatives of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole are characterized by their UV-Vis spectra. mdpi.com In a study of 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542), absorption peaks were observed at 340 nm and 406 nm, with the latter attributed to a π→π* transition. researchgate.net

The analysis of UV-Vis spectra is valuable for confirming the presence of conjugated systems and for studying the electronic effects of different substituents on the chromophore.

UV-Vis Absorption Data for Related Phenolic Compounds

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π→π* | researchgate.net |

| 4-nitrophenol | - | ~317, ~400 | - | researchgate.net |

| 4-aminophenol | - | ~230, ~290 | - | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 5 Amino 1,3,4 Oxadiazol 2 Yl Phenol and Its Complexes

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties. For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations provide a foundational understanding of their structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electron Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For various 1,3,4-oxadiazole derivatives, DFT calculations have been used to determine the energies of these frontier orbitals and their distribution across the molecule. researchgate.netnih.gov In the case of 2-(5-amino- nih.govresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol (AOYP), FMO analysis has been conducted as part of broader studies on its metal complexes. scirp.orgscirp.org Such analyses reveal how the electron density is distributed in the HOMO and LUMO, providing insights into which parts of the molecule are most likely to participate in chemical reactions. For example, in some aminobenzimidazole derivatives, the HOMO is located over the benzimidazole (B57391) ring, suggesting that electron density transfer during a HOMO-LUMO transition would originate from this region. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine Derivatives (Calculated at the B3LYP/6-311G(d,p) level)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 4a | - | - | 3.75 |

| 4b | - | - | 3.70 |

| 4c | - | - | 3.18 |

| 4d | - | - | 3.75 |

| 4e | - | - | 3.70 |

| 4f | - | - | 3.15 |

| 4g | - | - | 3.78 |

| 4h | - | - | 3.74 |

| 4i | - | - | 3.25 |

| 4j | - | - | 3.83 |

| 4k | - | - | 3.77 |

| 4l | - | - | 3.20 |

Data is illustrative and based on a study of related compounds to demonstrate the application of FMO analysis. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as charge delocalization and hyperconjugative interactions. It provides a detailed picture of the electron density distribution in a molecule by analyzing the interactions between filled and vacant orbitals.

In studies of metal complexes of 2-(5-amino- nih.govresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol (AOYP), NBO analysis has revealed significant charge transfer from the lone pair orbitals of the oxygen and nitrogen atoms of the AOYP ligand to the central metal ion. scirp.orgscirp.org This analysis also shows charge delocalization within the benzene (B151609) and oxadiazole rings, which contributes to the stability of the molecule. scirp.orgscirp.org These intramolecular charge transfer phenomena are crucial for understanding the molecule's electronic behavior and its ability to interact with other species.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For the metal complexes of 2-(5-amino- nih.govresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol (AOYP), MEP surfaces have been calculated to understand the reactive sites of the complexes. scirp.orgscirp.org Studies on other heterocyclic compounds, such as imidazole (B134444) derivatives, have also utilized MEP maps to identify the most electron-rich and electron-poor regions, thereby predicting their chemical reactivity. orientjchem.org For instance, the nitrogen atom of an imidazole ring often shows a region of maximum negative potential, indicating its role as a primary nucleophilic center. orientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). This is particularly useful for understanding how a molecule interacts with light.

TD-DFT calculations have been performed on the metal complexes of 2-(5-amino- nih.govresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol (AOYP), showing good agreement between the calculated and experimental absorption spectra. scirp.orgscirp.org For the zinc complex, the calculated electronic bands were attributed to intraligand charge transfer transitions within the AOYP ligand itself. scirp.orgscirp.org In studies of other 1,3,4-oxadiazole derivatives, TD-DFT has been used to predict the electronic spectra, with theoretical transitions often showing good correlation with experimental data. These calculations help in assigning the nature of electronic transitions, such as π-π* or n-π* transitions.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to predict their binding affinities.

Numerous 1,3,4-oxadiazole derivatives have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were docked into the active site of the tubulin–combretastatin A4 complex, a target for anticancer drugs. nih.gov The results showed efficient binding, with one of the ligands exhibiting a docking score of -8.030 kcal/mol, indicating a strong binding affinity. nih.gov Similarly, other 2,5-disubstituted 1,3,4-oxadiazole derivatives have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase domain, another important cancer target, with docking scores indicating favorable interactions. semanticscholar.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing a rationale for the observed biological activity.

Table 2: Illustrative Molecular Docking Results for a Series of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives against EGFR Tyrosine Kinase

| Compound | Docking Score (kcal/mol) |

| IIa | -7.19 |

| IIb | -7.57 |

| IIc | -7.21 |

| IId | -6.26 |

| IIe | -7.89 |

This data is from a study on related compounds to illustrate the application of molecular docking. semanticscholar.org

Prediction of Binding Modes and Affinities with Specific Biological Targets

Computational docking studies are instrumental in predicting how a ligand, such as a derivative of 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol, might bind to a biological target. These studies calculate the binding affinity, typically expressed as a docking score in kcal/mol, and visualize the three-dimensional binding mode.

Research on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are structurally similar to this compound, has demonstrated their potential as anticancer and antibacterial agents through molecular docking. nih.govnih.gov These studies have provided valuable insights into their binding modes with key enzymes.

Investigation of Interactions with Enzyme Active Sites

The efficacy of a drug is often determined by its interaction with the active site of a specific enzyme. For the analogues of this compound, computational studies have elucidated these interactions with several important enzymes.

Tubulin:

As a key component of microtubules, tubulin is a major target for anticancer drugs. Molecular docking studies of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been performed against the tubulin-combretastatin A4 complex (PDB ID: 5LYJ). nih.gov The results indicated efficient binding within the hydrophobic cavity of tubulin. For example, the analogue 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) exhibited a significant docking score of -8.030 kcal/mol. nih.gov This compound was found to interact with key amino acid residues such as Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. nih.gov

DNA Gyrase:

DNA gyrase is a crucial enzyme for bacterial DNA replication and a well-established target for antibiotics. The same series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were also investigated for their interaction with DNA gyrase. nih.gov These studies support the potential of these compounds as antibacterial agents. nih.gov For instance, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6c) showed promising antibacterial activity. nih.gov

Histone Deacetylase (HDAC):

Telomerase and Thymidylate Synthase:

Currently, there is a lack of specific computational studies in the public domain detailing the binding modes and interactions of this compound or its close analogues with telomerase and thymidylate synthase. Further research is needed to explore the potential of this compound scaffold against these important anticancer targets.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deeper insights into the electronic structure, reactivity, and potential mechanisms of action of molecules. While specific studies on the adsorption mechanisms of this compound in materials applications are not widely reported, quantum studies on related 1,3,4-oxadiazole derivatives have been conducted to understand their properties. ijper.org These studies can elucidate aspects like molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding how these molecules interact with other materials and biological receptors. ijper.orgresearchgate.net

Structure Activity Relationship Sar and Mechanistic Studies of 4 5 Amino 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol derivatives is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that even minor alterations to the molecular framework can lead to significant changes in pharmacological efficacy. jusst.org The thermal and metabolic stability of the 1,3,4-oxadiazole (B1194373) ring makes it a valuable scaffold in medicinal chemistry. mdpi.comnih.gov

Influence of Phenolic Hydroxyl Groups and Aromatic Substituents on Biological Potency

Research on various derivatives has demonstrated that the introduction of specific groups onto the phenyl ring can enhance or diminish biological effects. For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution pattern on the 5-aryl ring significantly impacted anticancer activity. mdpi.comnih.gov A derivative featuring a 3,4,5-trimethoxy substitution on the phenyl ring demonstrated notable anticancer activity against several cancer cell lines. mdpi.comnih.gov This was followed in potency by a derivative with a 2-hydroxy substituent. mdpi.comnih.gov

Conversely, SAR studies on other series of 1,3,4-oxadiazole derivatives have shown that electron-withdrawing groups, such as halogens (e.g., -Cl) and nitro groups (-NO2), can lead to remarkable antimicrobial and anticancer potential. nih.govmdpi.commdpi.com For example, a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The presence of a p-methoxy group has also been linked to increased antimicrobial potential in some series. nih.gov

Table 1: Impact of Aromatic Substituents on the Anticancer Activity of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues Data sourced from studies on various cancer cell lines at a 10 µM concentration.

| Substituent on 5-Aryl Ring | Observed Activity Trend | Example Cancer Cell Line with High Sensitivity | Reference |

|---|---|---|---|

| 3,4,5-trimethoxy | Most Promising Activity | SNB-19 (CNS Cancer) | mdpi.comnih.gov |

| 2-hydroxy | Significant Activity | Not Specified | mdpi.comnih.gov |

| 4-nitro | Moderate Activity | Not Specified | mdpi.comnih.gov |

| 4-hydroxy-3-methoxy | Lower Activity | Not Specified | mdpi.comnih.gov |

Role of the 1,3,4-Oxadiazole Ring and Amino Moiety in Pharmacological Profiles

The 1,3,4-oxadiazole ring is a cornerstone of the pharmacological activity of these derivatives. This five-membered heterocyclic ring is a bioisostere for ester and carboxamide groups and is known to be a stable, rigid, and planar aromatic linker. mdpi.comnih.govnih.gov This structural rigidity helps in providing an optimal orientation for the molecule to bind effectively to biological targets. mdpi.comnih.gov The oxadiazole nucleus, containing one oxygen and two nitrogen atoms, is capable of engaging in hydrogen bonding with receptor residues, which can enhance pharmacological activities. nih.govresearchgate.net Its inherent thermal and metabolic stability contributes to favorable pharmacokinetic profiles. mdpi.comnih.gov

Mechanistic Pathways of Biological Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological systems through distinct mechanistic pathways. nih.gov

Free Radical Scavenging Mechanisms and Antioxidant Activity

Derivatives of this compound are recognized for their potential as antioxidants, primarily due to their ability to scavenge harmful free radicals. researchgate.net This activity is largely attributed to the presence of the phenolic hydroxyl group. The primary mechanisms through which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

In the HAT mechanism, the antioxidant donates a hydrogen atom (from the phenolic -OH or sometimes an N-H bond) to a free radical, thereby neutralizing it. nih.govfrontiersin.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond; a lower BDE facilitates easier hydrogen donation. nih.govfrontiersin.org The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation, which then deprotonates. nih.gov The SPLET mechanism is favored in polar solvents and involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the radical. nih.gov Theoretical studies suggest that in a vacuum, HAT and SPLET are the more likely pathways for 1,3,4-oxadiazole antioxidants, while the SET-PT mechanism may become dominant in aqueous solutions. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, one study found that a 2,5-disubstituted-1,3,4-oxadiazole derivative (Ox-6f) exhibited excellent DPPH radical scavenging potential, with an IC50 value of 25.35 µg/mL. nih.gov Another compound, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo), also showed significant antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Assay | Result (IC50 or % Inhibition) | Standard | Reference |

|---|---|---|---|---|

| Ox-6f (a 2,5-disubstituted-1,3,4-oxadiazole) | DPPH Scavenging | IC50: 25.35 µg/mL | Ascorbic Acid (IC50: 6.13 µg/mL) | nih.gov |

| Ox-6f (a 2,5-disubstituted-1,3,4-oxadiazole) | Nitric Oxide Scavenging | IC50: 27.32 µg/mL | Ascorbic Acid (IC50: 19.81 µg/mL) | nih.gov |

| Hppo (5(4‐hydroxyphenyl)‐2‐(N‐phenylamino)‐1,3,4‐oxadiazole) | CUPRAC Assay | Significant Activity | Not Specified | researchgate.net |

| Oxadiazole-thione derivative | DPPH Scavenging | 62.75% inhibition at 12.5 µg/mL | Ascorbic Acid (21.66% inhibition at 12.5 µg/mL) | nih.gov |

Molecular Mechanisms of Anticancer Activity through Enzyme and Protein Inhibition

The anticancer properties of this compound derivatives are often linked to their ability to inhibit key enzymes and proteins that are crucial for cancer cell proliferation and survival. nih.gov One of the well-studied mechanisms is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential for cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). mdpi.com Molecular docking studies of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have shown that they can bind efficiently within the hydrophobic cavity of the tubulin–combretastatin A4 complex, a known tubulin-binding site. mdpi.comnih.gov

Other enzymatic targets include telomerase and thymidine (B127349) phosphorylase. nih.gov Telomerase is an enzyme that is overactive in many cancer cells, allowing them to divide indefinitely. Inhibition of telomerase can thus limit the lifespan of cancer cells. nih.gov Thymidine phosphorylase is involved in nucleotide metabolism and is another target for anticancer drug design. nih.gov Furthermore, some derivatives have shown the potential to act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a protein whose inhibition has been reported to reduce pancreatic cancer cell proliferation. researchgate.net Certain oxazole (B20620) derivatives, structurally related to oxadiazoles (B1248032), have been found to interact with estrogen receptors, suggesting a potential mechanism for activity against hormone-dependent cancers like breast cancer. researchgate.net

Table 3: Anticancer Activity and Potential Targets of 1,3,4-Oxadiazole Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50 or PGI) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | PGI: 65.12% at 10 µM | Tubulin Inhibition | mdpi.comnih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 (Lung Cancer) | PGI: 55.61% at 10 µM | Tubulin Inhibition | mdpi.comnih.gov |

| 5-(4-Hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) | PANC-1 (Pancreatic Cancer) | Strong Anticancer Activity | GSK-3β Inhibition, Apoptosis | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast Cancer) | High Potency | Thymidine Phosphorylase Inhibition | nih.gov |

| 1,3,4-Oxadiazole-acylhydrazone hybrid | HEPG2 (Liver Cancer) | IC50: 1.18 µM | Telomerase Inhibition | nih.gov |

Mechanistic Insights into Antimicrobial Action, including DNA Gyrase Targeting

The antimicrobial effects of 1,3,4-oxadiazole derivatives are exerted through various mechanisms, with the inhibition of DNA gyrase being a significant pathway. mdpi.comresearchgate.net DNA gyrase is a type II topoisomerase enzyme that is essential for bacterial survival but absent in higher eukaryotes, making it an excellent target for antibacterial drugs. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov

Compounds that target DNA gyrase often act as "poisons," stabilizing the transient, double-stranded breaks in DNA that are part of the enzyme's normal catalytic cycle. nih.gov This leads to an accumulation of these breaks, which is lethal to the bacterial cell. nih.gov Molecular docking studies have been conducted to explore the binding of 1,3,4-oxadiazole derivatives to the active site of DNA gyrase. mdpi.com These studies help in understanding how the compounds interact with the enzyme and provide a rationale for their antibacterial activity. For example, derivatives such as 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated good inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with their action potentially linked to DNA gyrase inhibition. mdpi.comnih.gov

Table 4: Antibacterial Activity of Selected 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

| Derivative | Bacterial Strain | Activity (MIC) | Standard (Ciprofloxacin) | Reference |

|---|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative & Gram-positive bacteria | 8 µg/mL | 4 µg/mL | mdpi.comnih.gov |

| 4-Chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6e) | Gram-negative & Gram-positive bacteria | Promising Activity | Not Specified | mdpi.com |

Bioisosteric Replacements and Their Effects on Biological Activity and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing lead compounds by substituting a functional group with another that retains similar physical and chemical properties, thereby potentially enhancing biological activity, selectivity, or pharmacokinetic profiles. nih.gov In the context of derivatives of this compound, bioisosteric modifications of the central 1,3,4-oxadiazole ring, the amino group, and the phenol (B47542) moiety have been explored to modulate their therapeutic potential.

The 1,3,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide functionalities, offering advantages such as improved metabolic stability and the ability to participate in hydrogen bonding. nih.govacs.org The exploration of its bioisosteric replacements provides critical insights into the structure-activity relationships (SAR) governing the efficacy and selectivity of these compounds.

Replacement of Amide and Oxadiazole Isomers:

Research into G protein-coupled receptor 88 (GPR88) agonists has demonstrated the effective use of a 5-amino-1,3,4-oxadiazole moiety as a bioisosteric replacement for an N-methyl amide group. researchgate.netnih.gov This strategic substitution led to a notable enhancement in potency. For instance, compound 84 , a 5-amino-1,3,4-oxadiazole derivative, was found to be five times more potent than its amide-containing counterpart 4 . researchgate.net This suggests that the electronic properties and hydrogen bonding capabilities of the amino-oxadiazole group are more favorable for binding to the GPR88 receptor. researchgate.netnih.gov

| Compound ID | Core Moiety | Target | Activity (EC₅₀) | Potency vs. Amide (4) |

| 4 | N-methyl amide | GPR88 | ~295 nM | - |

| 84 | 5-Amino-1,3,4-oxadiazole | GPR88 | 59 nM | 5-fold increase |

| Data sourced from publications on GPR88 agonists. researchgate.netnih.gov |

Furthermore, the isomeric form of the oxadiazole ring plays a crucial role in determining biological activity and selectivity. In a study involving cannabinoid receptor 2 (CB₂) ligands, the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring resulted in altered receptor affinity. rsc.org While the 1,3,4-oxadiazole derivatives showed a reduction in CB₂ affinity compared to their 1,2,4-oxadiazole analogs, compound 9a maintained high affinity for the CB₂ receptor (Kᵢ = 25 nM) and, importantly, exhibited high selectivity over the CB₁ receptor. rsc.org This highlights that even subtle changes in the arrangement of heteroatoms within the core structure can significantly impact selectivity, a critical factor in drug design. rsc.orgmanchester.ac.uk

| Compound ID | Oxadiazole Isomer | CB₂ Affinity (Kᵢ) | Selectivity over CB₁ |

| 1a | 1,2,4-Oxadiazole | High | - |

| 9a | 1,3,4-Oxadiazole | 25 nM (High) | High |

| 1b | 1,2,4-Oxadiazole | High | - |

| 9b | 1,3,4-Oxadiazole | Lower (50-fold reduction vs 1b) | - |

| Data sourced from a comparative study on CB₂ ligands. rsc.org |

Replacement with Sulfur-Containing Bioisosteres (Thiadiazoles):

The 1,3,4-thiadiazole (B1197879) ring is a well-established bioisostere of the 1,3,4-oxadiazole ring, based on the similarity between oxygen and sulfur atoms. nih.gov This substitution can lead to compounds with broadly similar biological properties. nih.gov A study on a newly synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol , which is a thiadiazole bioisostere of a derivative of the title compound, demonstrated notable biological activities. ijmm.ir The compound exhibited both antibacterial and anticancer efficacy, highlighting the potential of this bioisosteric replacement in generating bioactive molecules. ijmm.ir

| Organism/Cell Line | Activity | MIC/Effect |

| Klebsiella pneumoniae | Antibacterial | 1 mg/ml |

| Bacillus cereus | Antibacterial | 1 mg/ml |

| Staphylococcus aureus | Antibacterial | 3 mg/ml |

| Escherichia coli | Antibacterial | 5 mg/ml |

| Prostate Cancer Cells | Anticancer | Enhanced activity in vitro |

| Data sourced from the biological evaluation of a 1,3,4-thiadiazole derivative. ijmm.ir |

Effects of Substituents on the Aryl Moiety:

The biological activity of the core scaffold is also heavily influenced by substituents on the associated aryl rings. In a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues designed as potential anticancer agents, the nature of the substitution on the 5-aryl ring led to significant variations in cytotoxic activity. nih.gov Compound 6h , featuring a 3,4,5-trimethoxy substitution, demonstrated the most significant anticancer activity against several cancer cell lines. nih.gov This indicates that electronic and steric factors of the peripheral substituents are critical for the molecule's interaction with its biological target, in this case, likely tubulin. nih.gov

| Compound ID | Aryl Substitution (R) | Target Cell Line | Anticancer Activity (% Growth Inhibition) |

| 6h | 3,4,5-trimethoxy | SNB-19 | 65.12 |

| 6h | 3,4,5-trimethoxy | NCI-H460 | 55.61 |

| 6h | 3,4,5-trimethoxy | SNB-75 | 54.68 |

| 6f | 2-hydroxy | - | Less active than 6h |

| 6c | 4-nitro | - | Less active than 6f |

| Data from a study on 1,3,4-oxadiazole analogues as anticancer agents. nih.gov |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol, and what are their critical reaction conditions?

- Answer : The compound is typically synthesized via cyclization reactions. For example, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can be reacted in methanol under light-sensitive conditions (reactions conducted in foil-covered vessels to prevent degradation) . Alternative methods include microwave-assisted synthesis, which enhances reaction efficiency and safety by reducing reaction times and improving yields (e.g., microwave irradiation in ethanol for 2-amino-4H-chromene derivatives, achieving yields of 75-90%) . Key variables include solvent choice, temperature control, and protection from light or moisture.

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Answer : Structural confirmation relies on:

- IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 150–160 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 268.2674 for the parent compound) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified under GHS as:

- H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .

- Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Respiratory protection (e.g., N95 masks) in poorly ventilated areas.

- Immediate medical consultation if exposed, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of oxadiazole derivatives?

- Answer : Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For example, 2-amino-4H-chromenes synthesized via microwave methods achieved 85–90% yields in 10–15 minutes, compared to 6–8 hours under conventional heating . Key parameters include:

- Solvent selection (polar solvents like ethanol enhance microwave absorption).

- Power settings (300–600 W for controlled thermal activation).

- Reaction vessel design (sealed systems to prevent solvent evaporation).

Q. How do electronic effects of substituents influence the biological activity of oxadiazole derivatives?

- Answer : Substituents alter electron density, impacting bioactivity. For instance:

- Electron-withdrawing groups (e.g., -CF₃) enhance antifungal activity against R. oryzae (MIC: 12.5 µg/mL) .

- Electron-donating groups (e.g., -OCH₃) reduce potency due to decreased electrophilicity at the oxadiazole core .

- Table : Activity trends for common substituents:

| Substituent | Antifungal Activity (MIC, µg/mL) |

|---|---|

| -CF₃ | 12.5 (vs. R. oryzae) |

| -OCH₃ | >50 (vs. F. oxysporum) |

| -CH₃ | 25–30 (moderate activity) |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from variations in:

- Assay conditions : Standardize protocols (e.g., DPPH assay for antioxidants, fixed incubation times) .

- Cell lines or microbial strains : Use ATCC-certified strains and report passage numbers.

- Dosage metrics : Express activity as IC₅₀ or MIC with 95% confidence intervals .

Q. What crystallographic methods are used to determine the structure of oxadiazole derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Sample preparation : Crystallize the compound in ethanol/water (3:1) at 4°C .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Software like SHELXL resolves bond lengths (C-N: 1.32–1.38 Å) and dihedral angles (oxadiazole ring planarity: <5° deviation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。